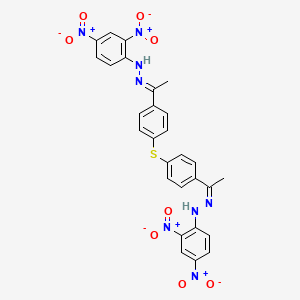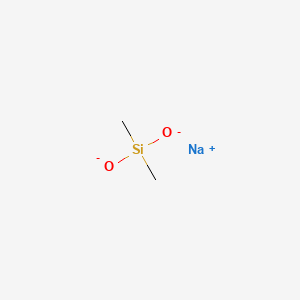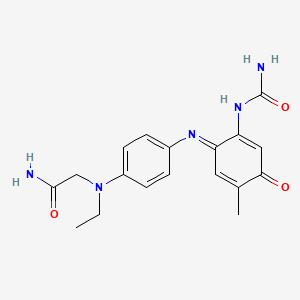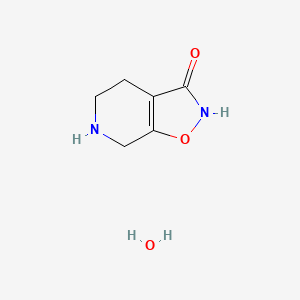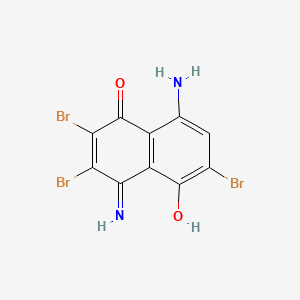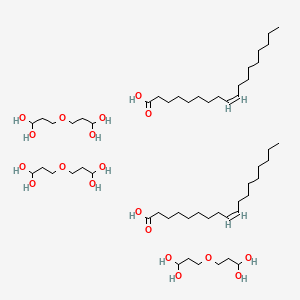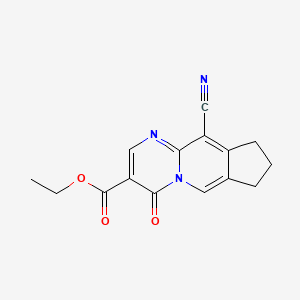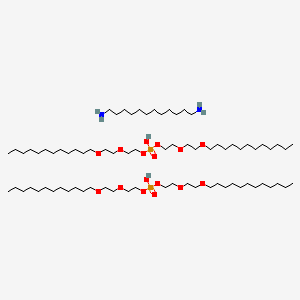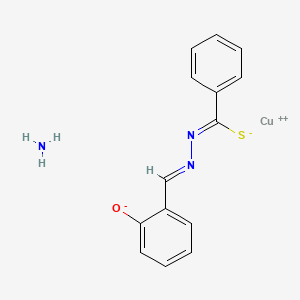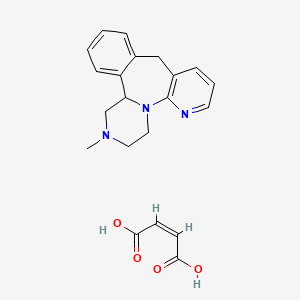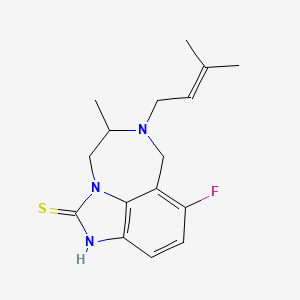
1,1,3-Propanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Propanetriol, commonly known as glycerol, is a colorless, odorless, viscous liquid with a sweet taste. It is derived from both natural and petrochemical feedstocks. Glycerol is highly soluble in water and alcohols, slightly soluble in many common solvents such as ether and dioxane, but insoluble in hydrocarbons . It is a versatile compound with numerous applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct . Another method is the fermentation of sugars by certain bacteria, which can produce glycerol under specific conditions .
Industrial Production Methods: In industrial settings, glycerol is often produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol or ethanol yields glycerol and fatty acid esters . The crude glycerol obtained is then purified through processes such as ion exchange, vacuum distillation, and activated carbon adsorption .
Chemical Reactions Analysis
Types of Reactions: Glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Glycerol can be reduced to produce compounds like 1,3-propanediol using hydrogenation processes.
Substitution: Glycerol can undergo substitution reactions with acids to form esters, such as glycerol triacetate.
Major Products: The major products formed from these reactions include glyceric acid, tartronic acid, 1,3-propanediol, and glycerol triacetate .
Scientific Research Applications
Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, reagent, and intermediate in various chemical reactions.
Medicine: It is used in pharmaceutical formulations as a humectant, solvent, and sweetening agent.
Industry: Glycerol is used in the production of cosmetics, toiletries, personal care products, and foodstuffs.
Mechanism of Action
Glycerol is often compared with other polyhydric alcohols such as ethylene glycol and propylene glycol:
Ethylene Glycol: Unlike glycerol, ethylene glycol is toxic and primarily used in antifreeze formulations.
Propylene Glycol: Propylene glycol is similar to glycerol in its physical properties but is less toxic and used as a solvent and moisturizing agent in foods and pharmaceuticals.
Uniqueness: Glycerol’s non-toxic nature, versatility, and wide range of applications make it unique among polyhydric alcohols .
Comparison with Similar Compounds
- Ethylene glycol
- Propylene glycol
Properties
CAS No. |
88497-15-8 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
propane-1,1,3-triol |
InChI |
InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2 |
InChI Key |
CSIGAEASXSGNKS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


